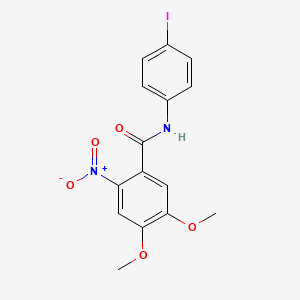![molecular formula C21H16N2O2S B6080079 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6080079.png)
2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is also known as PPARγ ligand and has been extensively studied for its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ) pathways.
Mécanisme D'action
The mechanism of action of 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one involves the activation of PPARγ pathways. The compound binds to the ligand-binding domain of PPARγ and induces a conformational change that allows the receptor to interact with coactivator proteins and bind to specific DNA sequences. This results in the activation of target genes involved in glucose and lipid metabolism, inflammation, and cell differentiation.
Biochemical and Physiological Effects:
2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. The compound has been shown to improve insulin sensitivity, reduce inflammation, and promote adipocyte differentiation. In addition, 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one has been shown to reduce oxidative stress, inhibit cancer cell growth, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one for lab experiments is its ability to activate PPARγ pathways. This allows researchers to study the effects of PPARγ activation on various physiological processes. However, one of the limitations of 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one is its potential toxicity. The compound has been shown to induce cytotoxicity in some cell lines, and further studies are needed to determine its safety profile.
Orientations Futures
There are several future directions for the study of 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one. One direction is to study the compound's potential as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another direction is to investigate the compound's potential as an anticancer agent. In addition, further studies are needed to determine the safety profile of the compound and its potential side effects. Overall, 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one has significant potential as a pharmacological agent, and further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one involves the condensation of 1-naphthylmethoxybenzaldehyde and 2-aminothiazole in the presence of acetic acid. The reaction mixture is heated under reflux for several hours, and the product is obtained in high yield after recrystallization. The purity of the compound can be confirmed by spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one has been extensively studied for its potential pharmacological properties. The compound has been shown to activate PPARγ pathways, which are involved in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation. PPARγ is a nuclear receptor that binds to specific DNA sequences and regulates the expression of target genes. Activation of PPARγ by 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity, reduce inflammation, and promote adipocyte differentiation.
Propriétés
IUPAC Name |
(5Z)-2-amino-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c22-21-23-20(24)19(26-21)12-14-8-10-17(11-9-14)25-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-12H,13H2,(H2,22,23,24)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPBKXPVNQRXOH-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=C4C(=O)N=C(S4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)/C=C\4/C(=O)N=C(S4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-ethyl-1-piperazinyl)acetyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B6079999.png)
![4-[(3-nitrophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-ol](/img/structure/B6080005.png)
![5-[(5-bromo-2-methyl-1H-indol-3-yl)methylene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6080008.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide](/img/structure/B6080027.png)
![4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide](/img/structure/B6080029.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6080043.png)
![3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B6080055.png)
![N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6080062.png)
![1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6080065.png)
![3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6080066.png)

![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6080083.png)